molecular formula C9H12N4O B5646692 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile

2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No. B5646692
M. Wt: 192.22 g/mol
InChI Key: CRODZXBLTFOLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinonitrile derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood. However, it has been proposed that 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile inhibits the activity of various enzymes such as JAK2, JAK3, and TYK2, which play a crucial role in the signaling pathways of cytokines such as IL-2, IL-4, and IL-7. By inhibiting these enzymes, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile can suppress the activity of T cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have various biochemical and physiological effects. In cancer research, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the proliferation and induce apoptosis of cancer cells. In autoimmune diseases, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to suppress the activity of T cells and reduce the production of inflammatory cytokines. In inflammation, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various preclinical studies, which suggests its potential therapeutic applications. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects on various biological processes. However, one of the limitations is that it has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile. One of the directions is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to study its effects on various biological processes such as angiogenesis, cell migration, and invasion. Additionally, it would be interesting to investigate the potential synergistic effects of 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile with other drugs or therapies. Furthermore, the development of new derivatives of 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile with improved pharmacological properties could also be an interesting direction for future research.
Conclusion:
In conclusion, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile is a small molecule drug that has shown promising results in various preclinical studies. It has potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. The exact mechanism of action of 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, but it has been proposed to inhibit the activity of various enzymes involved in cytokine signaling pathways. 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has several advantages and limitations for lab experiments, and there are several future directions for its study. However, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-chloro-4-(methoxymethyl)-6-methylnicotinonitrile with hydrazine hydrate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous ethanol. The resulting product is then purified by recrystallization to obtain pure 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile.

Scientific Research Applications

2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. In cancer research, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has shown promising results in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. In autoimmune diseases, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to suppress the activity of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In inflammation, 2-hydrazino-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

2-hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-3-7(5-14-2)8(4-10)9(12-6)13-11/h3H,5,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRODZXBLTFOLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NN)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.